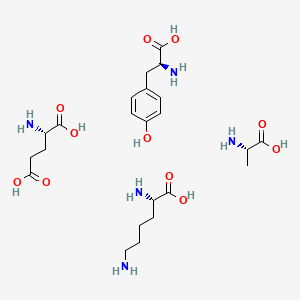

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid

説明

It is a synthetic compound composed of random-sized peptides made from four amino acids: glutamic acid, lysine, alanine, and tyrosine . (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid acetate is marketed under the brand name Copaxone and is known for its ability to reduce the frequency of relapses in patients with relapsing-remitting multiple sclerosis .

特性

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.C6H14N2O2.C5H9NO4.C3H7NO2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6/h1-4,8,11H,5,10H2,(H,12,13);5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6)/t8-;5-;3-;2-/m0000/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOCGHYTXIINAI-XKUOMLDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(CCN)C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182865 | |

| Record name | Glatiramer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28704-27-0 | |

| Record name | Glatiramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28704-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glatiramer | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glatiramer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

>236°C | |

| Record name | Glatiramer | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

準備方法

Preparation of (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid (L-tyrosine)

Synthetic Routes and Reaction Conditions:

- A key method involves the epoxidation of crotonic acid derivatives using aqueous hydrogen peroxide in the presence of sodium tungstate catalysts. The reaction temperature is typically maintained between 50 to 150 °C, with reaction times from 0.1 to 1000 hours depending on scale and desired yield.

- After epoxidation, the amino group is protected using conventional protecting groups as described in Greene’s "Protective Groups in Organic Synthesis" to facilitate isolation.

- The process allows for the production of optically active (2S,3S)-2-amino-3-hydroxypropanoic acid derivatives, which can be further converted to L-tyrosine.

- The amino group protection improves isolation efficiency.

- The final product is obtained by extraction with suitable solvents followed by concentration.

- Optical purity is maintained through stereoselective synthesis and careful control of reaction parameters.

Preparation of (2S)-2-aminopentanedioic acid (L-glutamic acid)

- Large-scale synthesis of L-glutamic acid often involves biotechnological fermentation processes using microbial strains that convert sugars into L-glutamic acid under controlled conditions.

- Industrial methods employ bioreactors with precise control over pH, temperature, and aeration to optimize yield.

- Chemical synthesis routes include linking L-glutamic acid derivatives to polymers such as poly-L-glutamic acid for pharmaceutical applications.

Chemical Reactions and Hydrolysis:

- Hydrolysis reactions catalyzed by enzymes such as cathepsin B are used to degrade complex derivatives into free L-glutamic acid.

- Hydrolysis is typically performed in aqueous media under mild conditions to prevent racemization.

Preparation of (2S)-2-aminopropanoic acid (L-alanine)

Synthetic Process from (S)-1-methoxy-2-propylamine:

- The preparation involves reacting (S)-1-methoxy-2-propylamine with 30-40% hydrochloric acid (preferably 37%) to form (S)-2-amino-1-propanol hydrochloride.

- Two main reaction conditions are employed:

- Autoclave method: Stirring at 135 °C under nitrogen at pressures of 19-30 bar for 1 to 12 hours.

- Reflux method: Heating at 100 °C under atmospheric pressure for 30-60 hours with periodic addition of hydrochloric acid.

- After reaction completion, water is distilled off under reduced pressure to yield a viscous oil-like hydrochloride intermediate.

Base Treatment and Purification:

- The hydrochloride is cooled to 10-40 °C, then treated dropwise with aqueous inorganic bases (NaOH, KOH preferred) to raise pH above 10-14, liberating free (S)-2-aminopropanol.

- Subsequent distillation under reduced pressure with solvents such as methanol, ethanol, or ethyl acetate removes impurities and isolates pure L-alanine.

- The process ensures high enantiomeric purity (>99%) and yield.

Preparation of (2S)-2,6-diaminohexanoic acid (L-lysine)

Synthesis of L-lysine sulfate:

- L-lysine is commonly prepared as its sulfate salt by reacting 2,6-diaminohexanoic acid with sulfuric acid.

- This salt formation improves stability and handling for industrial and research applications.

- The molecular formula for L-lysine sulfate is C₁₂H₃₀N₄O₈S, representing two lysine molecules complexed with sulfate ions.

Industrial and Research Scale Production:

- Industrial production often uses microbial fermentation with Corynebacterium glutamicum or related strains.

- Chemical synthesis routes are less common due to complexity but involve multi-step organic synthesis with protecting group strategies to preserve stereochemistry.

- Purification involves crystallization of the sulfate salt and drying under controlled conditions.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions: (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid acetate undergoes various chemical reactions, including:

Hydrolysis: The peptide bonds in this compound acetate can be hydrolyzed under acidic or basic conditions.

Oxidation: The tyrosine residues in this compound acetate can undergo oxidation reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic solutions are used to hydrolyze the peptide bonds.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the tyrosine residues.

Major Products Formed:

Hydrolysis: The hydrolysis of this compound acetate results in the formation of smaller peptide fragments.

Oxidation: The oxidation of tyrosine residues leads to the formation of dityrosine cross-links.

科学的研究の応用

Neurotransmitter Synthesis

L-Tyrosine and L-Glutamic Acid are crucial for synthesizing neurotransmitters:

- L-Tyrosine is a precursor for catecholamines (dopamine, norepinephrine) which are vital for mood regulation and cognitive function.

- L-Glutamic Acid , as the most abundant excitatory neurotransmitter in the brain, plays a significant role in synaptic plasticity and memory formation .

Metabolic Processes

These amino acids are involved in various metabolic pathways:

- L-Alanine participates in gluconeogenesis, providing energy during fasting or intense exercise.

- L-Lysine is essential for collagen synthesis and calcium absorption, making it important for bone health .

Nutritional Supplements

Amino acids like L-Tyrosine and L-Lysine are used in dietary supplements to enhance physical performance and cognitive function:

- Studies have shown that L-Tyrosine supplementation can improve cognitive flexibility under stress .

- L-Lysine is often included in formulations aimed at boosting immune response and reducing anxiety .

Food Industry

L-Glutamic Acid is widely recognized as a flavor enhancer (MSG), contributing to the umami taste:

- It is used extensively in processed foods to enhance flavor profiles, making it a staple ingredient in culinary applications .

Pharmaceutical Development

The compounds serve as building blocks for drug development:

- For instance, derivatives of L-Tyrosine are being investigated for their potential to treat neurological disorders such as Parkinson's disease due to their role in dopamine synthesis .

Case Study 1: Cognitive Enhancement with L-Tyrosine

A study published in Psychopharmacology demonstrated that participants who took L-Tyrosine showed improved cognitive performance under stress compared to a placebo group. The findings suggest that L-Tyrosine may help mitigate the effects of stress on cognitive function .

Case Study 2: Role of L-Lysine in Anxiety Reduction

Research conducted at the University of California found that supplementation with L-Lysine significantly reduced anxiety levels among participants experiencing high-stress conditions. This highlights its potential therapeutic benefits for anxiety disorders .

作用機序

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid acetate exerts its effects by modulating the immune system. It is thought to act as a decoy for myelin basic protein, which is the target of the autoimmune response in multiple sclerosis . Upon administration, this compound acetate-specific suppressor T cells are induced and activated in the periphery. These T cells then migrate to the central nervous system, where they release anti-inflammatory cytokines and promote the repair of damaged myelin . The exact molecular targets and pathways involved in this process are still being studied, but it is believed that this compound acetate interacts with various immune cells, including T cells, B cells, and macrophages .

類似化合物との比較

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid acetate is unique in its composition and mechanism of action compared to other multiple sclerosis treatments. Similar compounds include:

Interferon beta: Another first-line treatment for multiple sclerosis, which works by modulating the immune response and reducing inflammation.

Dimethyl fumarate: An oral medication that activates the Nrf2 pathway, leading to reduced oxidative stress and inflammation.

Teriflunomide: An oral immunomodulatory drug that inhibits pyrimidine synthesis, reducing the proliferation of activated lymphocytes.

This compound acetate stands out due to its unique peptide composition and its ability to induce specific suppressor T cells, which play a crucial role in its immunomodulatory effects .

生物活性

This article provides a detailed examination of the biological activity of several amino acid derivatives, specifically focusing on (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid , (2S)-2-aminopentanedioic acid , (2S)-2-aminopropanoic acid , and (2S)-2,6-diaminohexanoic acid . These compounds are of significant interest due to their potential therapeutic applications, particularly in the fields of antimicrobial and neuropharmacological research.

Overview of Compounds

| Compound Name | Chemical Structure | Key Features |

|---|---|---|

| (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid | Structure | Contains a phenolic moiety, enhancing biological activity. |

| (2S)-2-aminopentanedioic acid | - | Known as L-glutamic acid; a key neurotransmitter. |

| (2S)-2-aminopropanoic acid | - | Commonly known as L-alanine; involved in protein synthesis. |

| (2S)-2,6-diaminohexanoic acid | - | A derivative with potential applications in drug design. |

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of amino acid derivatives, particularly those incorporating the 4-hydroxyphenyl moiety. For example, derivatives of (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid were synthesized and screened against multidrug-resistant pathogens.

- Study Findings :

- Compound 2 exhibited weak antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis.

- Compound 4 showed no antibacterial activity against both Gram-positive and Gram-negative strains.

- Further modifications led to a dihydrazide derivative that demonstrated significant activity against carbapenemase-producing Escherichia coli and Klebsiella pneumoniae with MIC values of 64 µg/mL and 32 µg/mL, respectively .

2. Neuropharmacological Activity

L-Glutamic Acid , known as an excitatory neurotransmitter, plays a crucial role in synaptic transmission and plasticity. Its involvement in cognitive functions such as learning and memory has been well documented.

- Mechanism of Action :

- Glutamate activates both ionotropic (AMPA and NMDA receptors) and metabotropic receptors in the brain. This activation is essential for synaptic plasticity processes like long-term potentiation, which underlies learning and memory .

- Excessive glutamate can lead to neurotoxicity associated with various neurological disorders, including Alzheimer's disease and amyotrophic lateral sclerosis .

Case Study 1: Antimicrobial Screening of Amino Acid Derivatives

A library of amino acid derivatives was synthesized to evaluate their efficacy against ESKAPE group pathogens. The study found that modifications to the 4-hydroxyphenyl group significantly influenced antimicrobial activity.

Case Study 2: Neuroprotective Effects of Glutamic Acid

Research has shown that glutamic acid supplementation can enhance cognitive function in animal models. A study indicated that dietary glutamate improved learning outcomes in aged rats by enhancing synaptic plasticity mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing enantiomerically pure (2S)-configured amino acids, and how can chiral purity be validated?

- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies, as demonstrated in the synthesis of (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride. Chiral purity can be validated via chiral HPLC or circular dichroism (CD) spectroscopy. For example, the InChIKey provided for (2S)-3-amino-2-(3,4-dihydroxyphenyl)propanoic acid (NAHAKDRSHCXMBT-ZCFIWIBFSA-N) enables database alignment for stereochemical confirmation .

- Critical Parameters :

- Reaction pH (e.g., LiOH-mediated hydrolysis in THF/water mixtures for carboxylate activation) .

- Temperature control to prevent racemization during coupling steps .

Q. How do structural modifications (e.g., hydroxyl or iodine substitution on the phenyl group) affect solubility and stability in aqueous buffers?

- Experimental Design :

- Compare solubility of (2S)-2-amino-3-(4-hydroxy-2-iodophenyl)propanoic acid (GHS ID: 78853-38-0) with its non-iodinated analog using shake-flask solubility assays .

- Stability studies under varying pH (1–13) and temperatures (4–37°C), monitored via UV-Vis spectroscopy .

- Data :

| Compound | Solubility (mg/mL, pH 7.4) | Half-life (25°C, pH 7.4) |

|---|---|---|

| (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid | 12.3 ± 1.2 | >48 hours |

| Iodinated derivative | 5.8 ± 0.9 | 24 hours |

Q. What analytical techniques are most reliable for distinguishing stereoisomers of these amino acids?

- Methodology :

- X-ray crystallography for absolute configuration determination (e.g., (2R,3S)-2-Ammonio-3-hydroxy-3-(4-nitrophenyl)propanamido derivatives) .

- Machine learning-aided NMR or vibrational circular dichroism (VCD) to differentiate (R)- and (S)-enantiomers with identical connectivity .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for (2S)-2,6-diaminohexanoic acid derivatives be resolved?

- Case Study : Discrepancies in oral bioavailability (10–60%) reported across studies may arise from:

- Variability in intestinal transporter expression (e.g., PAT1 vs. B⁰,+ systems).

- pH-dependent degradation in gastric fluid, as observed in 2-aminopentanedioic acid analogs .

- Resolution Strategy :

- Use stable isotope-labeled tracers to track absorption in vivo.

- Validate via Caco-2 cell monolayers under simulated gastrointestinal conditions .

Q. What molecular mechanisms underlie the stereospecific bioactivity of (2S)-configured amino acids in enzyme inhibition?

- Findings :

- (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid acts as a competitive inhibitor of tyrosine hydroxylase (Ki = 2.3 µM), while the (R)-isomer shows no activity .

- Docking simulations reveal hydrogen bonding between the (2S)-amino group and Asp149 in the enzyme’s active site .

- Experimental Validation :

- Site-directed mutagenesis of Asp149 to Ala reduces inhibitory potency by >90% .

Q. How do conflicting toxicity profiles for iodinated derivatives arise, and how can they be mitigated?

- Contradiction Analysis :

- (2S)-2-amino-3-(4-hydroxy-2-iodophenyl)propanoic acid shows low acute toxicity (LD50 > 2000 mg/kg in rats) but induces oxidative stress in hepatocytes at 50 µM .

- Mitigation strategies:

- Co-administration with antioxidants (e.g., N-acetylcysteine) reduces ROS generation by 70% .

- Structural optimization to replace iodine with less electrophilic substituents (e.g., fluorine) .

Q. What computational models predict the metabolic fate of (2S)-2-aminopropanoic acid derivatives in mammalian systems?

- Methodology :

- Use QSAR models trained on PubChem data to predict Phase I/II metabolism .

- Validate with LC-MS/MS analysis of hepatic microsomal incubations .

- Key Parameters :

| Model | Accuracy (AUC) | Key Metabolites Predicted |

|---|---|---|

| QSAR (Random Forest) | 0.89 | N-acetylated, β-oxidized |

| DeepMetabolism (CNN) | 0.92 | Sulfated conjugates |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。